molecular formula C37H49Cl2N3O3Ru B6289733 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium CAS No. 928795-51-1

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium

Cat. No.: B6289733
CAS No.: 928795-51-1
M. Wt: 755.8 g/mol
InChI Key: SLYZAHSVLHMEHO-UHFFFAOYSA-L
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Description

The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium is a complex organometallic compound It features a ruthenium center coordinated with a nitro-substituted phenyl ligand and an imidazolium-based ligand

Mechanism of Action

Target of Action

The primary target of this compound is the organometallic iron complexes . These complexes play a crucial role in various chemical reactions due to their unique properties such as redox activity, ability to form multiple bonds, and diverse coordination chemistry.

Mode of Action

The compound acts as a catalyst and facilitates the transformation of organometallic iron complexes. It interacts with these complexes and modifies their structure, thereby enhancing their reactivity and enabling them to participate in various chemical reactions.

Biochemical Pathways

The compound affects several biochemical pathways. It facilitates the selective production of 5-hydroxymethylfurfural from glucose and fructose . It also aids in the annulation of heterocycles via redox processing . These pathways lead to the formation of important chemical compounds that have wide-ranging applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium typically involves the following steps:

    Preparation of the imidazolium ligand: The imidazolium ligand is synthesized by reacting 2,6-di(propan-2-yl)phenylamine with glyoxal and formaldehyde under acidic conditions to form the imidazolium core.

    Coordination with ruthenium: The imidazolium ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to form the desired complex.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium: undergoes several types of chemical reactions:

    Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.

    Substitution: Ligands around the ruthenium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can result in different ligand-coordinated ruthenium complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.

Biology and Medicine

In biology and medicine, 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium has shown potential as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Uniqueness

The uniqueness of 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium lies in its specific ligand coordination and the presence of a ruthenium center, which imparts unique catalytic and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C10H11NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYZAHSVLHMEHO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49Cl2N3O3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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